REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[C:3]([C:10]([OH:12])=O)=[N:2]1.C1N=CN(C(N2C=NC=C2)=O)C=1.[NH2:25][CH:26]1[CH2:31][CH2:30][N:29]([CH2:32][C:33]2[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=2)[CH2:28][CH2:27]1>CN(C=O)C>[CH2:32]([N:29]1[CH2:30][CH2:31][CH:26]([NH:25][C:10]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][N:2]=2)=[O:12])[CH2:27][CH2:28]1)[C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1
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Name
|
|
Quantity
|
8.11 g
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Type
|
reactant
|
Smiles
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N1N=C(C2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
|
8.92 g
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Type
|
reactant
|
Smiles
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C1=CN(C=N1)C(=O)N2C=CN=C2
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Name
|
|
Quantity
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140 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
9.51 g
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Type
|
reactant
|
Smiles
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NC1CCN(CC1)CC1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture was cooled to room temperature
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated at 60° C. for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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CUSTOM
|
Details
|
the solvent evaporated in vacuo
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Type
|
ADDITION
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Details
|
The residue was added CH2Cl2 (250 ml)
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Type
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WASH
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Details
|
the organic layer washed with H2O (100 ml), 1 N aqueous NaOH (100 ml), H2O (100 ml) and brine (100 ml)
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over Na2SO4
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)NC(=O)C1=NNC2=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.23 g | |
YIELD: PERCENTYIELD | 85.1% | |
YIELD: CALCULATEDPERCENTYIELD | 85.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |